molecular formula C6H6F6O2 B3149581 Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate CAS No. 674335-88-7

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Cat. No. B3149581
CAS RN: 674335-88-7
M. Wt: 224.10 g/mol
InChI Key: OJEPGAFAXRZUFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)” is used as a general reagent to synthesize enantiopure trifluoromethyl-functionalized products . Also, the synthesis of “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” through acylation of “1,1-dimethoxy-1-(thien-2-yl)propane” with trifluoroacetic anhydride has been reported .

Scientific Research Applications

Synthesis of Enantiomerically Pure Derivatives

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate serves as a precursor for the synthesis of enantiomerically pure derivatives. These compounds are prepared from 4,4,4-trifluoro-3-hydroxy-butanoic acid and its esters, showcasing significant potential in the development of branched derivatives through reactions with electrophiles. This process highlights the compound's versatility in synthetic organic chemistry, specifically in the creation of enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and its esters with various substitutions (Gautschi, Schweizer, & Seebach, 1994).

Development of Nonproteinogenic Amino Acids

The compound is utilized in the synthesis and enantiomer separation of racemic 4,4,4-trifluoro-3-methyl-1-butanol. This process is instrumental in the determination of the absolute configuration of nonproteinogenic amino acids, demonstrating the compound's critical role in the exploration of novel amino acids with potential biochemical applications (Weinges & Kromm, 1985).

Preparation of Amino Acid Derivatives

The synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid is another significant application. This method provides a pathway to creating threonine and allo-threonine analogs, showcasing the compound's utility in generating structurally complex amino acid derivatives with potential therapeutic applications (Sting & Seebach, 1996).

Metal-free Synthesis of Butanones

A novel application in synthetic chemistry involves the metal-free, complementary anti- and syn-selective synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones. This process represents a significant methodological advancement, providing a reliable, metal-free pathway for the preparation of these compounds (Funabiki et al., 2011).

Conformational Analysis and Synthetic Routes

Research into the conformational landscape of 4,4,4-trifluoro-1-butanol, a related compound, using rotational spectroscopy and quantum chemical calculations, provides insights into the structural properties and stability of these fluorinated compounds. This study aids in understanding the intricate conformational relaxation paths, crucial for designing more efficient synthetic strategies and applications in various fields, including material science and pharmaceuticals (Lu et al., 2020).

properties

IUPAC Name

methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPGAFAXRZUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10791351
Record name Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10791351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

674335-88-7
Record name Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10791351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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